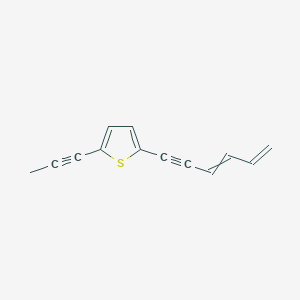
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two alkyne groups and a conjugated diene system, which may impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene can be achieved through various synthetic routes. One common method involves the coupling of a thiophene derivative with appropriate alkyne and diene precursors under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the alkyne groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene involves its interaction with molecular targets through its alkyne and diene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,5-Diethynylthiophene: Similar structure but lacks the conjugated diene system.
2,5-Dibromothiophene: Contains halogen substituents instead of alkyne groups.
2,5-Dimethylthiophene: Contains methyl groups instead of alkyne and diene groups.
Uniqueness
2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene is unique due to the presence of both alkyne and conjugated diene groups, which can impart distinct reactivity and properties compared to other thiophene derivatives.
Properties
CAS No. |
777-89-9 |
|---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-hexa-3,5-dien-1-ynyl-5-prop-1-ynylthiophene |
InChI |
InChI=1S/C13H10S/c1-3-5-6-7-9-13-11-10-12(14-13)8-4-2/h3,5-6,10-11H,1H2,2H3 |
InChI Key |
BTXGXNRHWLHJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















